molecular formula C10H11N3O B1375727 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 374708-42-6

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B1375727
CAS No.: 374708-42-6
M. Wt: 189.21 g/mol
InChI Key: ZMXRPAIRVUEYSU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an aminomethyl group at the 2-position and a methyl group at the 3-position of the dihydroquinazolinone ring makes this compound unique. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, which can be useful in studying enzyme functions and mechanisms.

    Medicine: Due to its potential pharmacological activities, it is being investigated for its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazolinone ring.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)quinazolin-4-one: Lacks the methyl group at the 3-position.

    3-Methylquinazolin-4-one: Lacks the aminomethyl group at the 2-position.

    2-(Aminomethyl)-3,4-dihydroquinazolin-4-one: Lacks the methyl group at the 3-position.

Uniqueness

The presence of both the aminomethyl group at the 2-position and the methyl group at the 3-position in 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one imparts unique chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-(aminomethyl)-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXRPAIRVUEYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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